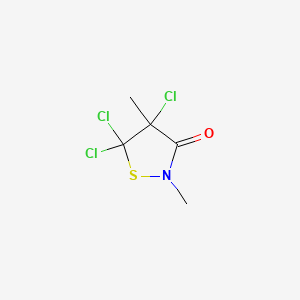
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one typically involves the reaction of 2,4-dimethyl-1,2-thiazolidin-3-one with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions on the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,2-thiazolidin-3-one: Lacks the chlorine substituents, leading to different chemical reactivity and biological activity.
2,4-Dimethyl-1,2-thiazolidin-3-one: Similar structure but without the chlorine atoms, affecting its properties and applications.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Another chlorinated heterocyclic compound with different ring structure and properties.
Uniqueness
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one is unique due to the presence of three chlorine atoms on the thiazolidine ring, which significantly influences its chemical reactivity and potential applications. The combination of chlorine substituents and the thiazolidine ring structure makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
54414-90-3 |
|---|---|
Molekularformel |
C5H6Cl3NOS |
Molekulargewicht |
234.5 g/mol |
IUPAC-Name |
4,5,5-trichloro-2,4-dimethyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C5H6Cl3NOS/c1-4(6)3(10)9(2)11-5(4,7)8/h1-2H3 |
InChI-Schlüssel |
XHYUFVOJRNXUEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(SC1(Cl)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)
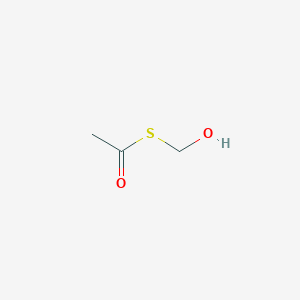

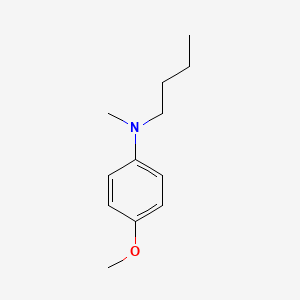
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
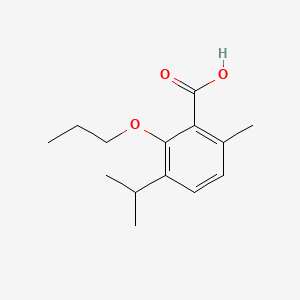
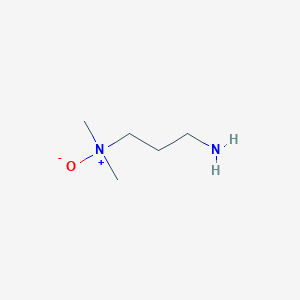
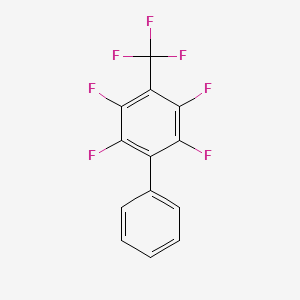
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
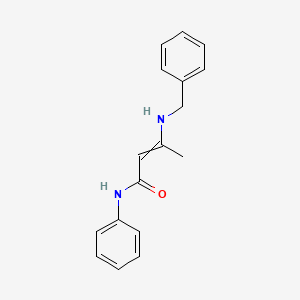
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
